3-Bromo-5-phenyl-1,2-oxazole
Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives, including compounds similar to 3-Bromo-5-phenyl-1,2-oxazole, involves various chemical strategies. One common method for synthesizing oxazole derivatives is through the cyclization of appropriate precursors such as acyl chlorides and amino alcohols or through the condensation reactions involving carbonyl compounds and amidines or amines. These methods allow for the introduction of various substituents on the oxazole ring, enabling the synthesis of a wide range of oxazole derivatives with different properties and potential applications (Williams & Fu, 2010).
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray diffraction analysis provides detailed information about the crystal structure, including the arrangement of atoms, bond lengths, and angles. Spectroscopic methods such as NMR and IR spectroscopy offer insights into the molecular geometry, functional groups, and dynamics of oxazole compounds. These analyses are crucial for understanding the chemical behavior and reactivity of these compounds (Zeyrek et al., 2015).
Scientific Research Applications
1. Antimicrobial and Antiprotozoal Activities
3-Bromo-5-phenyl-1,2-oxazole derivatives have demonstrated promising results in antimicrobial and antiprotozoal studies. For instance, certain oxazole derivatives have been shown to exhibit in vitro antiprotozoal activity against pathogens like Giardia lamblia and Trichomonas vaginalis, offering a potential avenue for therapeutic applications in treating infections caused by these organisms (Carballo et al., 2017). Additionally, novel oxazole-5(4H)-one derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, highlighting the potential of these compounds in medicinal chemistry and drug development (Kuş et al., 2017).
2. Anticancer Properties
The structural versatility of oxazole derivatives allows for the synthesis of compounds with potential anticancer properties. For instance, novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives have been synthesized and assessed for their antiproliferative activities against human prostate cancer and epidermoid carcinoma cancer lines, revealing potent inhibitory activities against certain cancer cell lines (Xinhua Liu et al., 2009). In another study, novel 2,4-disubstitued oxazoles were synthesized and screened for their biological activities, including in vitro antioxidant activity and anticancer activity against HepG2 and HeLa cell lines, showing promising results in certain compounds (J. Mathew et al., 2013).
3. Synthesis and Chemical Properties
Oxazole derivatives are also valuable in the field of synthetic chemistry due to their unique chemical properties and structural features. For example, highly regioselective palladium-catalyzed methods for the direct arylation of oxazole have been developed, demonstrating broad applicability in the synthesis of biologically active molecules (Strotman et al., 2010). Furthermore, novel methodologies for the preparation of 2,5-disubstituted-1,3-oxazoles have been established, providing a general route for the synthesis of these compounds and expanding the toolkit available for synthetic chemists (Williams & Fu, 2010).
Safety And Hazards
While specific safety and hazard information for 3-Bromo-5-phenyl-1,2-oxazole was not found, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Isoxazole derivatives, including 3-Bromo-5-phenyl-1,2-oxazole, have significant potential in the field of medicinal chemistry. They have been found to display a range of biological activities, and their synthesis and evaluation continue to be an area of active research . The development of more biologically active and less toxic derivatives of oxazoles is a promising direction for future research .
properties
IUPAC Name |
3-bromo-5-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWZGZIZOHNWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315670 | |
Record name | 3-Bromo-5-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenyl-1,2-oxazole | |
CAS RN |
10557-74-1 | |
Record name | 10557-74-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-5-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-phenyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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